molecular formula C11H22Cl2N2 B12567615 2-Chloro-4,5-dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 212691-96-8

2-Chloro-4,5-dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride

Katalognummer: B12567615
CAS-Nummer: 212691-96-8
Molekulargewicht: 253.21 g/mol
InChI-Schlüssel: PUUWOZXHYISEEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4,5-dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound with the molecular formula C11H22Cl2N2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of appropriate imidazole derivatives with chlorinating agents. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or chloroform.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as Lewis acids may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Materials: High-purity imidazole derivatives and chlorinating agents.

    Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and reactant flow rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4,5-dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4,5-dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-4,5-dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to Active Sites: Inhibit or activate enzymes by binding to their active sites.

    Modulate Pathways: Affect cellular pathways by interacting with specific receptors or signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4,5-dimethyl-1H-imidazole: Lacks the di(propan-2-yl) groups.

    4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride: Lacks the chlorine atom.

Uniqueness

2-Chloro-4,5-dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

212691-96-8

Molekularformel

C11H22Cl2N2

Molekulargewicht

253.21 g/mol

IUPAC-Name

2-chloro-4,5-dimethyl-1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C11H21ClN2.ClH/c1-7(2)13-9(5)10(6)14(8(3)4)11(13)12;/h7-8,11H,1-6H3;1H

InChI-Schlüssel

PUUWOZXHYISEEY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C([NH+]1C(C)C)Cl)C(C)C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.